![molecular formula C20H33NO9 B15146398 [(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)
[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and amidation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate can be compared with similar compounds such as:
Methyl 4-fluorobenzoate: A fluorinated building block used in organic synthesis.
4-Methoxyphenethylamine: A precursor for the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H33NO9 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate |
InChI |
InChI=1S/C20H33NO9/c1-5-8-14(24)28-18-13(11-22)27-20(30-16(26)10-7-3)17(21-12(4)23)19(18)29-15(25)9-6-2/h13,17-20,22H,5-11H2,1-4H3,(H,21,23)/t13-,17+,18-,19-,20?/m1/s1 |
InChI Key |
JBGYCCVTZQKFPI-XTXBUMIZSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H](OC([C@H]([C@H]1OC(=O)CCC)NC(=O)C)OC(=O)CCC)CO |
Canonical SMILES |
CCCC(=O)OC1C(OC(C(C1OC(=O)CCC)NC(=O)C)OC(=O)CCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)



![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
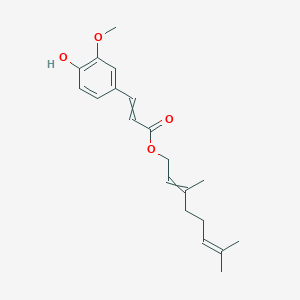
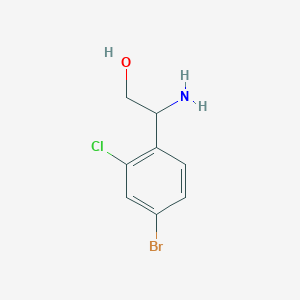
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
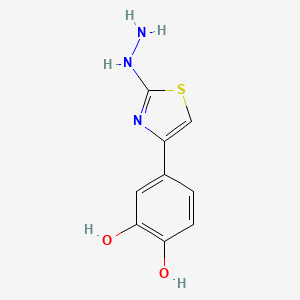

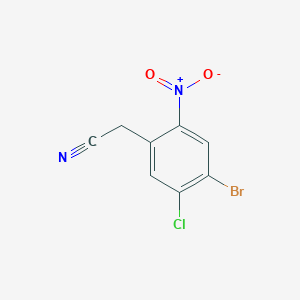
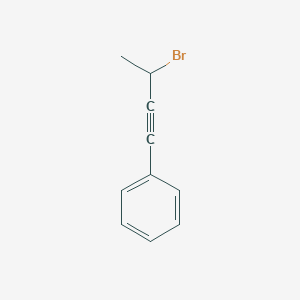
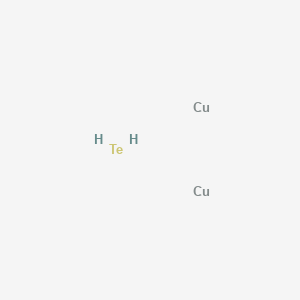
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
